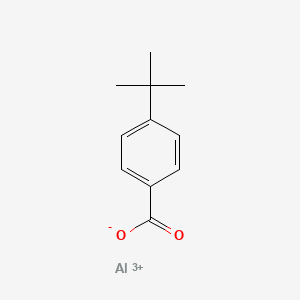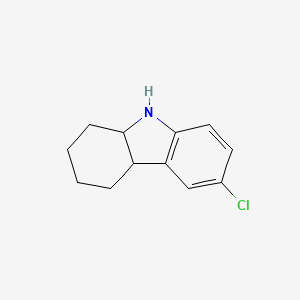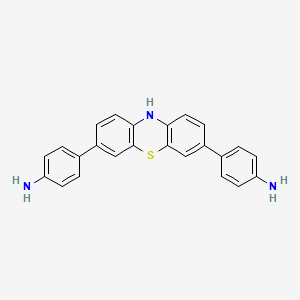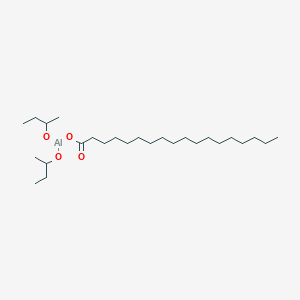
Diisobutoxy((1-oxooctadecyl)oxy)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Diisobutoxy((1-oxooctadecyl)oxy)aluminium typically involves the reaction between diisobutylaluminum hydride (Al(OCH(CH3)2)3) and 1-octadecanoyl chloride (C18H37COCl). This reaction is carried out under low-temperature conditions to ensure high yield and purity of the product . The reaction conditions must be strictly controlled, including the molar ratios of the reactants and the temperature, to achieve optimal results.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the low temperatures required and to handle the reactive nature of the compounds involved. The industrial production also emphasizes safety measures to prevent exposure to the compound, which can be hazardous if it comes into contact with skin, eyes, or mucous membranes .
Análisis De Reacciones Químicas
Types of Reactions
Diisobutoxy((1-oxooctadecyl)oxy)aluminium undergoes various types of chemical reactions, primarily reduction reactions. It is known for its strong reducing properties, making it an essential reagent in organic synthesis .
Common Reagents and Conditions
The compound is commonly used in the presence of solvents such as toluene or hexane, and the reactions are typically carried out at low temperatures to prevent decomposition. The major products formed from these reactions include alcohols and amines, depending on the starting materials .
Aplicaciones Científicas De Investigación
Diisobutoxy((1-oxooctadecyl)oxy)aluminium has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Diisobutoxy((1-oxooctadecyl)oxy)aluminium exerts its effects involves the transfer of hydride ions (H-) to the substrate. This hydride transfer reduces the substrate, converting it into the desired product. The molecular targets and pathways involved in these reactions depend on the specific substrate being reduced .
Comparación Con Compuestos Similares
Diisobutoxy((1-oxooctadecyl)oxy)aluminium is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Lithium aluminum hydride (LiAlH4): A strong reducing agent but more reactive and less selective than this compound.
Sodium borohydride (NaBH4): Another reducing agent, but it is milder and less versatile in terms of the range of substrates it can reduce.
Triethylaluminum (Al(C2H5)3): Used in different types of reactions, such as polymerization, but not as effective in reductions.
This compound stands out due to its balance of reactivity and selectivity, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
43134-64-1 |
|---|---|
Fórmula molecular |
C26H53AlO4 |
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
di(butan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C4H9O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4(2)5;/h2-17H2,1H3,(H,19,20);2*4H,3H2,1-2H3;/q;2*-1;+3/p-1 |
Clave InChI |
UKPSOCFORRGEQY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)CC)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



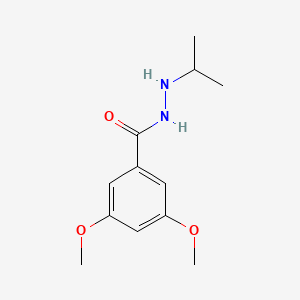
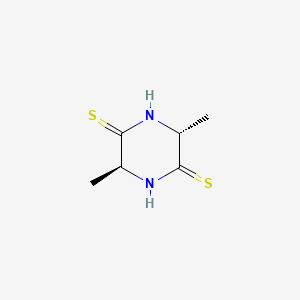
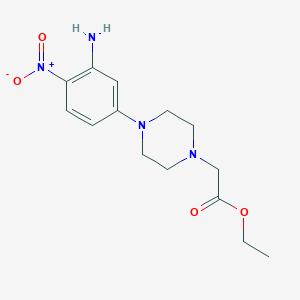
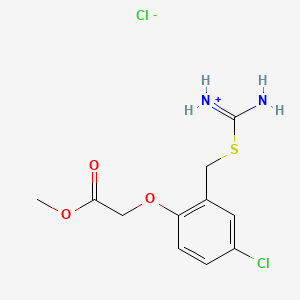
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)
